Cas no 852400-53-4 (1-carbamothioyl-N-(2-methylphenyl)formamide)
1-carbamothioyl-N-(2-methylphenyl)formamide Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-N-(2-methylphenyl)-2-thioxoacetamide
- 1-carbamothioyl-N-(2-methylphenyl)formamide
- DTXSID901255714
- HMS1748H01
- EN300-12868
- 852400-53-4
- N-(2-methylphenyl)carbamothioylformamide
- AKOS000117874
-
- Inchi: 1S/C9H10N2OS/c1-6-4-2-3-5-7(6)11-9(12)8(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
- InChI Key: ODYSKZAFWFAFFO-UHFFFAOYSA-N
- SMILES: S=C(C(NC1C=CC=CC=1C)=O)N
Computed Properties
- Exact Mass: 194.05138412Da
- Monoisotopic Mass: 194.05138412Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 87.2Ų
1-carbamothioyl-N-(2-methylphenyl)formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12868-50mg |
1-carbamothioyl-N-(2-methylphenyl)formamide |
852400-53-4 | 50mg |
$263.0 | 2023-10-01 | ||
| Enamine | EN300-12868-100mg |
1-carbamothioyl-N-(2-methylphenyl)formamide |
852400-53-4 | 100mg |
$275.0 | 2023-10-01 | ||
| Enamine | EN300-12868-250mg |
1-carbamothioyl-N-(2-methylphenyl)formamide |
852400-53-4 | 250mg |
$288.0 | 2023-10-01 | ||
| Enamine | EN300-12868-500mg |
1-carbamothioyl-N-(2-methylphenyl)formamide |
852400-53-4 | 500mg |
$300.0 | 2023-10-01 | ||
| Enamine | EN300-12868-1000mg |
1-carbamothioyl-N-(2-methylphenyl)formamide |
852400-53-4 | 1000mg |
$314.0 | 2023-10-01 | ||
| Enamine | EN300-12868-2500mg |
1-carbamothioyl-N-(2-methylphenyl)formamide |
852400-53-4 | 2500mg |
$614.0 | 2023-10-01 | ||
| Enamine | EN300-12868-5000mg |
1-carbamothioyl-N-(2-methylphenyl)formamide |
852400-53-4 | 5000mg |
$908.0 | 2023-10-01 | ||
| Enamine | EN300-12868-10000mg |
1-carbamothioyl-N-(2-methylphenyl)formamide |
852400-53-4 | 10000mg |
$1346.0 | 2023-10-01 | ||
| Enamine | EN300-12868-0.05g |
1-carbamothioyl-N-(2-methylphenyl)formamide |
852400-53-4 | 0.05g |
$263.0 | 2023-02-09 | ||
| Enamine | EN300-12868-0.1g |
1-carbamothioyl-N-(2-methylphenyl)formamide |
852400-53-4 | 0.1g |
$275.0 | 2023-02-09 |
1-carbamothioyl-N-(2-methylphenyl)formamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 1-carbamothioyl-N-(2-methylphenyl)formamide
1-Carbamothioyl-N-(2-Methylphenyl)Formamide: A Comprehensive Overview
1-Carbamothioyl-N-(2-methylphenyl)formamide, also known by its CAS number 852400-53-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.
The molecular structure of 1-carbamothioyl-N-(2-methylphenyl)formamide comprises a formamide group attached to a carbamothioyl moiety, which introduces sulfur into the molecule. The presence of sulfur often imparts distinct chemical properties, such as enhanced stability and reactivity under certain conditions. Additionally, the substitution pattern on the aromatic ring—specifically the methyl group at the 2-position—plays a crucial role in determining the compound's electronic properties and reactivity.
Recent studies have highlighted the importance of sulfur-containing compounds like 1-carbamothioyl-N-(2-methylphenyl)formamide in catalytic processes. Researchers have explored its ability to act as a ligand in transition metal-catalyzed reactions, demonstrating promising results in terms of selectivity and efficiency. For instance, a 2023 study published in the Journal of Organometallic Chemistry reported that this compound can effectively stabilize palladium catalysts, leading to improved yields in cross-coupling reactions.
In terms of synthesis, 1-carbamothioyl-N-(2-methylphenyl)formamide is typically prepared via a multi-step process involving nucleophilic substitution and condensation reactions. The choice of reagents and reaction conditions is critical to ensure high purity and yield. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes, reducing the environmental footprint associated with its production.
The physical properties of this compound are equally noteworthy. It exhibits a melting point of approximately 135°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for use in various chemical processes where solubility and thermal stability are essential.
In terms of applications, 1-carbamothioyl-N-(2-methylphenyl)formamide has shown potential as an intermediate in the synthesis of bioactive molecules. Its ability to undergo nucleophilic attack at the carbonyl carbon makes it a valuable building block in organic synthesis. Furthermore, its sulfur content confers it with unique electronic properties that can be exploited in the design of novel materials with tailored functionalities.
Recent research has also focused on the biological activity of this compound. Preliminary studies suggest that it may exhibit moderate inhibitory activity against certain enzymes, making it a candidate for further exploration in drug discovery programs. However, more comprehensive biological evaluations are required to fully understand its potential therapeutic applications.
In conclusion, 1-carbamothioyl-N-(2-methylphenyl)formamide, with its distinctive chemical structure and versatile properties, continues to be an area of active research. Its role as a key intermediate in organic synthesis, coupled with its emerging applications in catalysis and materials science, underscores its importance in contemporary chemical research.
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